molecular formula C28H28N4O2 B11270275 1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11270275
M. Wt: 452.5 g/mol
InChI Key: IXYVSTRWQDJXCA-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of appropriate diamines with diols or other suitable reagents under catalytic conditions . The diphenylmethyl group can be introduced via nucleophilic substitution reactions, while the pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available starting materials. Catalytic processes, such as palladium-catalyzed cyclizations, are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diphenylmethyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to its combination of a piperazine ring with a diphenylmethyl group and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C28H28N4O2/c1-34-24-14-8-13-23(19-24)25-20-26(30-29-25)28(33)32-17-15-31(16-18-32)27(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19-20,27H,15-18H2,1H3,(H,29,30)

InChI Key

IXYVSTRWQDJXCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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